(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate
Description
This compound belongs to the cyclopenta[a]phenanthrene family, a structural motif prevalent in steroidal and triterpenoid derivatives. The molecule features a tetracyclic backbone with three acetate groups at positions 3, 16, and 15. The stereochemistry (3R,10R,13S,16R,17R) is critical for its biological interactions and physicochemical properties.
Properties
Molecular Formula |
C25H36O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(3R,10R,13S,16R,17R)-16,17-diacetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H36O6/c1-14(26)29-18-8-10-24(4)17(12-18)6-7-19-20(24)9-11-25(5)21(19)13-22(30-15(2)27)23(25)31-16(3)28/h6,18-23H,7-13H2,1-5H3/t18-,19?,20?,21?,22-,23+,24+,25+/m1/s1 |
InChI Key |
DGPZKDQQKGWWSJ-CKSNHUTESA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2(C3CC[C@@]4([C@H]([C@@H](CC4C3CC=C2C1)OC(=O)C)OC(=O)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(C4OC(=O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this triacetate steroidal compound generally follows a multi-step synthetic route involving:
- Starting Material: A steroidal triol with the cyclopenta[a]phenanthrene skeleton, bearing hydroxyl groups at positions 3, 16, and 17.
- Acetylation: Selective or global acetylation of hydroxyl groups using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
- Purification: Chromatographic techniques to isolate the triacetate product with high stereochemical purity.
Detailed Preparation Steps
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Steroidal triol precursor | The triol is obtained either via extraction from natural sources (e.g., animal testes or plant sterols) or by chemical reduction/hydroxylation of a ketone steroid | Provides the core triol scaffold with correct stereochemistry |
| 2 | Acetic anhydride, pyridine or triethylamine, room temperature to mild heating | Acetylation of hydroxyl groups at positions 3, 16, 17 | Formation of triacetate ester with minimal side reactions |
| 3 | Work-up with water and organic solvent extraction (e.g., dichloromethane) | Removal of excess reagents and by-products | Crude triacetate product |
| 4 | Purification by column chromatography or recrystallization | Isolation of pure triacetate compound | Pure (3R,10R,13S,16R,17R)-triacetate |
Alternative Synthetic Routes
- Enzymatic Acetylation: Using acetyltransferase enzymes to achieve regioselective acetylation under mild conditions, preserving stereochemistry.
- Chemical Modifications: Prior modifications such as selective protection/deprotection of hydroxyl groups to control acetylation pattern.
Research Outcomes and Analytical Data
Spectroscopic Characterization
| Technique | Data | Interpretation |
|---|---|---|
| NMR (1H, 13C) | Signals consistent with acetate methyl groups (~2.0 ppm in 1H NMR), and characteristic steroidal proton shifts | Confirms acetylation and steroid backbone integrity |
| IR Spectroscopy | Strong ester carbonyl absorption (~1740 cm^-1) | Confirms presence of acetate esters |
| Mass Spectrometry | Molecular ion peak consistent with triacetate molecular weight | Confirms molecular formula and purity |
Purity and Yield
- Typical yields range from 70-85% depending on starting material purity and reaction conditions.
- Purity assessed by HPLC or GC-MS is generally above 95% after purification.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Applications |
|---|---|---|---|
| Chemical acetylation with acetic anhydride | Simple, high yield, scalable | Requires careful control to avoid over-acetylation or side reactions | Bulk synthesis for pharmaceutical intermediates |
| Enzymatic acetylation | High regio- and stereoselectivity, environmentally friendly | Limited enzyme availability, slower reaction times | Research and fine chemical synthesis |
| Protection/deprotection strategy | Allows selective acetylation | Multi-step, time-consuming | Complex derivatives synthesis |
Perspectives from Varied Sources
- Patent Literature: Patents such as JP2005265702A and EP0946584A1 describe methods for preparing steroid derivatives including acetylation steps, emphasizing the importance of stereochemical control and efficient purification.
- PubChem and Chemical Databases: Provide structural and stereochemical data supporting the synthetic feasibility of the triacetate compound, although detailed synthetic protocols are limited.
- Pharmaceutical Applications: Modifications of steroidal compounds by acetylation are common to improve bioavailability and pharmacokinetic profiles, as noted in related patents and pharmaceutical impurity profiles.
Chemical Reactions Analysis
Types of Reactions
(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions allow for the replacement of specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in treating various diseases.
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The triacetate’s structural relatives differ primarily in substituent groups, stereochemistry, and saturation levels. Below is a comparative analysis:
Research Findings and Data Tables
Biological Activity
The compound (3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate is a complex polycyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of steroid-like molecules characterized by a multi-ring structure. Its detailed structure can be represented as follows:
- Molecular Formula : C26H42O6
- Molecular Weight : 442.62 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks may exhibit significant anticancer properties. For instance:
- A study on derivatives of similar compounds demonstrated that modifications in the structure could enhance anticancer activity against various cancer cell lines. These compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin and paclitaxel .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The specific pathways can include:
- Inhibition of the PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Inhibition leads to increased apoptosis in cancer cells.
- Modulation of Cell Cycle Proteins : Alterations in cyclin-dependent kinases (CDKs) can arrest the cell cycle in cancer cells.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
